molecular formula C18H11NO2S2 B2973077 (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 801227-66-7

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2973077
CAS No.: 801227-66-7
M. Wt: 337.41
InChI Key: ZIEGDSIOWFYNHA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound featuring a conjugated system that includes benzo[d]thiazole, furan, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzo[d]thiazole and furan rings are then coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Thiophene Ring: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Final Coupling: The final step involves the coupling of the thiophene ring with the previously synthesized intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the conjugated system, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated derivatives of the original compound.

    Substitution Products: Functionalized derivatives with various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.

Industry

In industry, the compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which is essential for its function in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one lies in its combination of benzo[d]thiazole, furan, and thiophene rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S2/c20-14(17-6-3-11-22-17)9-7-12-8-10-15(21-12)18-19-13-4-1-2-5-16(13)23-18/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGDSIOWFYNHA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.